

# In-depth Technical Guide: 12-Heptacosanol (CAS Number 31849-16-8)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 12-Heptacosanol

Cat. No.: B15549843

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Disclaimer: Publicly available scientific literature and technical data for **12-Heptacosanol** (CAS 31849-16-8) are exceedingly limited. This guide provides the available information for this specific isomer and supplements it with data on the closely related and more thoroughly studied 1-Heptacosanol, as well as the broader class of long-chain fatty alcohols (policosanols), to offer a comprehensive overview. It is crucial to note that information presented for related compounds may not be directly applicable to **12-Heptacosanol**.

## Introduction

**12-Heptacosanol** is a long-chain primary fatty alcohol with the chemical formula  $C_{27}H_{56}O$ . As a member of the heptacosanol isomers, it is characterized by a hydroxyl group located on the 12th carbon of a 27-carbon chain. While its isomer, 1-Heptacosanol, is a known constituent of various plant waxes and has been studied for its biological activities, specific research and documentation on **12-Heptacosanol** are scarce. This guide aims to consolidate the known information on **12-Heptacosanol** and provide a broader context based on related compounds for researchers, scientists, and drug development professionals.

## Physicochemical Properties

Quantitative data for **12-Heptacosanol** is not well-documented. The basic molecular information is presented below. For comparative purposes, a more detailed table of properties for the well-characterized isomer, 1-Heptacosanol, is also provided.

Table 1: Physicochemical Properties of **12-Heptacosanol**

Property	Value	Source
CAS Number	31849-16-8	-
Molecular Formula	C <sub>27</sub> H <sub>56</sub> O	-
Molecular Weight	396.73 g/mol	-

Table 2: Physicochemical Properties of 1-Heptacosanol (CAS 2004-39-9) for Comparison

Property	Value	Source
Melting Point	80-83 °C	[Various chemical suppliers]
Boiling Point	450.36 °C (estimated)	[Chemical database predictions]
Density	0.8682 g/cm <sup>3</sup> (estimated)	[Chemical database predictions]
Solubility	Insoluble in water; Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[Generic for long-chain alcohols]
Appearance	White to off-white powder or crystalline solid	[Various chemical suppliers]

## Synthesis and Purification

Specific experimental protocols for the synthesis and purification of **12-Heptacosanol** are not detailed in the available literature. However, general methods for the synthesis of long-chain secondary alcohols can be inferred from standard organic chemistry principles, such as the Grignard reaction between an appropriate alkyl magnesium bromide and an aldehyde, followed by acidic workup.

Purification of long-chain fatty alcohols, which are often isolated from natural sources as part of a mixture (policosanols), typically involves the following steps:

- Extraction: Soxhlet extraction or supercritical fluid extraction from a natural source (e.g., plant waxes, beeswax).
- Saponification: Hydrolysis of wax esters using an alkali (e.g., potassium hydroxide in ethanol) to liberate the free fatty alcohols.
- Purification: The resulting mixture of fatty alcohols can be purified using techniques such as recrystallization, column chromatography on silica gel, or high-performance liquid chromatography (HPLC).

## Spectroscopic Data

A comprehensive search of scientific databases did not yield specific spectroscopic data ( $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, IR, Mass Spectrometry) for **12-Heptacosanol** (CAS 31849-16-8). For researchers working on the identification of this compound, it would be necessary to acquire an analytical standard for comparison.

## Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways of **12-Heptacosanol**. However, the broader class of policosanols, which are mixtures of long-chain aliphatic alcohols including various heptacosanol isomers, has been investigated for several pharmacological effects. The most studied component of policosanols mixtures is octacosanol (C28).

Reported biological activities for policosanols, primarily attributed to octacosanol, include:

- Cholesterol-lowering effects: By inhibiting cholesterol synthesis and enhancing LDL cholesterol catabolism.
- Antiplatelet activity: Reducing the stickiness of blood platelets.
- Ergogenic effects: Potentially improving exercise performance and endurance.
- Cytoprotective and antioxidant properties.

It is important to emphasize that these activities are not confirmed for **12-Heptacosanol** and would require specific investigation.

Due to the lack of research, there are currently no known signaling pathways in which **12-Heptacosanol** is implicated.

## Experimental Protocols

As no specific experimental protocols for **12-Heptacosanol** are available, a general workflow for the extraction and analysis of a policosanol mixture from a natural source is provided below. This can serve as a foundational methodology for researchers interested in studying long-chain fatty alcohols.

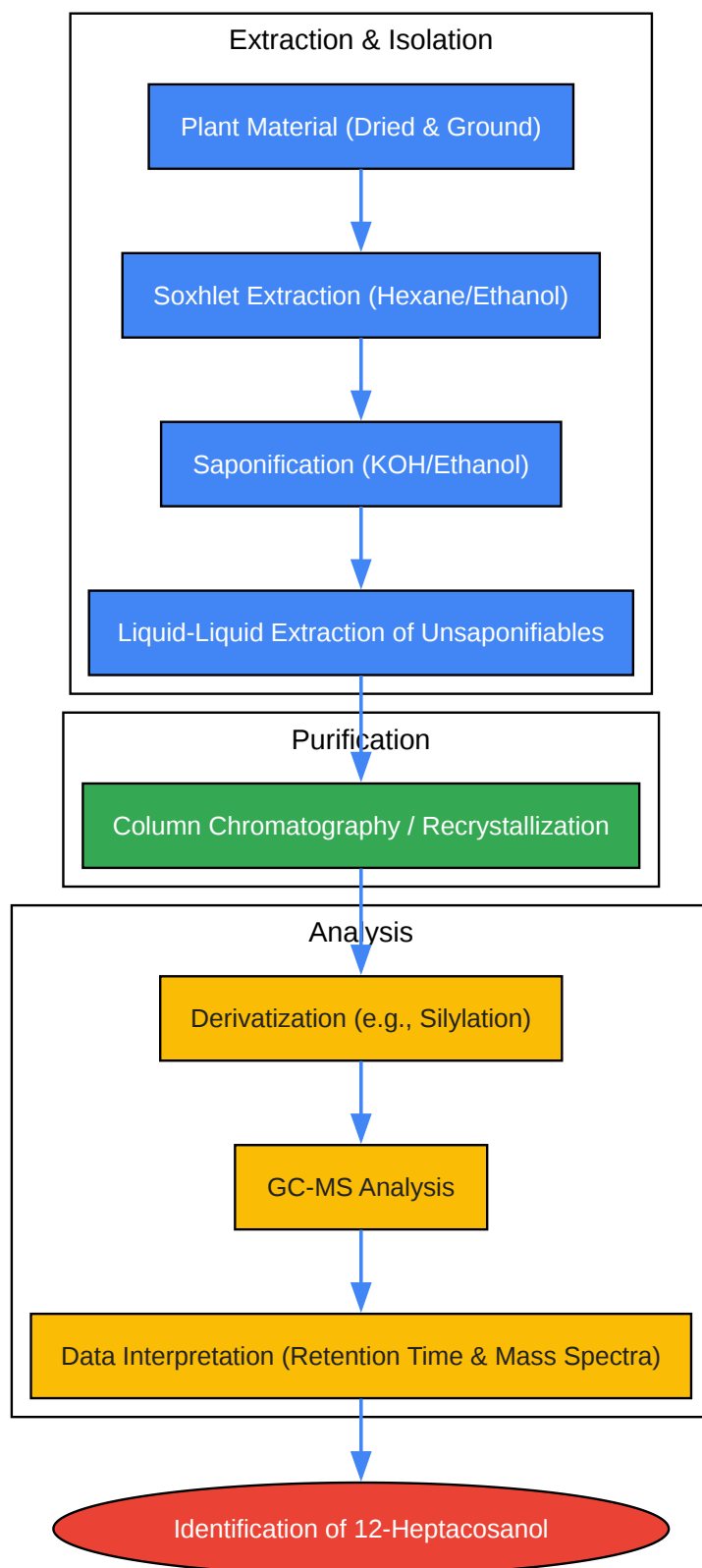
**Objective:** To extract, purify, and analyze the long-chain fatty alcohol content from a plant wax sample.

**Methodology:**

- **Sample Preparation:** The plant material is dried and ground into a fine powder.
- **Soxhlet Extraction:** The powdered plant material is placed in a thimble and extracted with a suitable organic solvent (e.g., hexane or ethanol) for several hours. The solvent is then evaporated under reduced pressure to yield the crude wax extract.
- **Saponification:** The crude wax extract is refluxed with a solution of potassium hydroxide in ethanol for 2-4 hours to hydrolyze the wax esters into fatty alcohols and potassium salts of fatty acids.
- **Isolation of Unsaponifiable Matter:** The reaction mixture is cooled and diluted with water. The unsaponifiable matter, containing the fatty alcohols, is then extracted with a non-polar solvent like diethyl ether or hexane. The organic layer is washed with water until neutral and dried over anhydrous sodium sulfate.
- **Purification:** The solvent is evaporated to yield the crude policosanol mixture. This mixture can be further purified by recrystallization from a suitable solvent (e.g., acetone or methanol) or by column chromatography on silica gel.
- **Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):**
  - The purified alcohol fraction is derivatized (e.g., silylated with BSTFA) to increase volatility.

- The derivatized sample is injected into a GC-MS system.
- GC conditions: A capillary column suitable for high-temperature analysis (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a lower temperature (e.g., 150°C) to a high temperature (e.g., 320°C) to separate the different chain-length alcohols.
- MS conditions: Electron ionization (EI) at 70 eV is typically used. Mass spectra are recorded over a suitable mass range (e.g.,  $m/z$  50-800).
- Identification of individual alcohols, including any heptacosanol isomers, is achieved by comparing their retention times and mass fragmentation patterns with those of authentic standards and library data.

## Visualizations



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Caption: General workflow for the extraction and analysis of **12-Heptacosanol**.

## Conclusion

**12-Heptacosanol** remains a poorly characterized compound within the family of long-chain fatty alcohols. While its basic molecular identity is established, a significant data gap exists regarding its physicochemical properties, spectroscopic profile, synthesis, and biological functions. Future research is necessary to isolate or synthesize and subsequently characterize **12-Heptacosanol** to determine its unique properties and potential applications. For now, researchers must rely on data from its isomers and the broader class of policosanols as a preliminary guide, with the critical understanding that these are not direct substitutes.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)